![molecular formula C10H13ClN2O3 B1476248 5-(2-chloroacetyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098038-89-0](/img/structure/B1476248.png)

5-(2-chloroacetyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Übersicht

Beschreibung

The compound “5-(2-chloroacetyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” belongs to the class of pyrrolopyridines, which are nitrogen-containing heterocyclic compounds . Pyrrolopyridines are known for their diverse biological and medicinal importance . They are found in various natural products, drug molecules, vitamins, and materials .

Synthesis Analysis

The synthesis of pyrrolopyridines often involves radical-mediated reactions . A variety of fascinating synthetic applications have been developed using various types of pyridinium salts under visible light conditions .

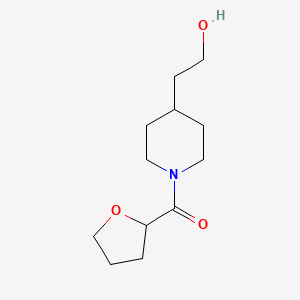

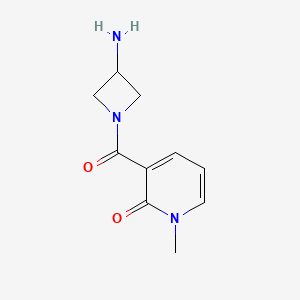

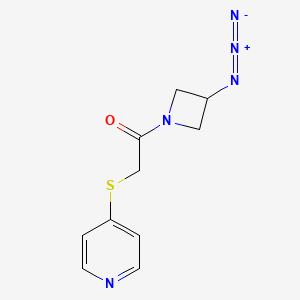

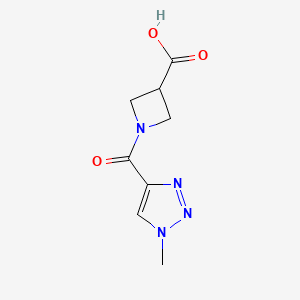

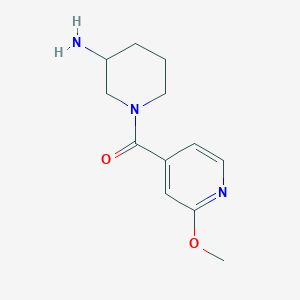

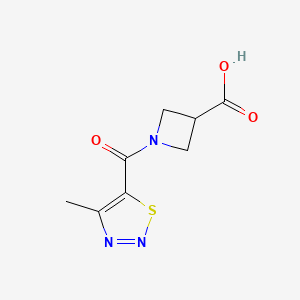

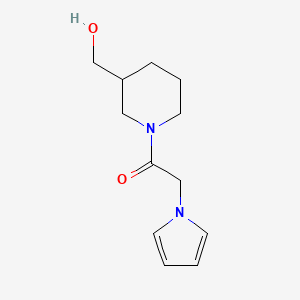

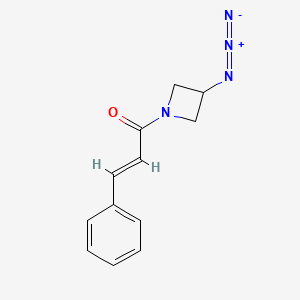

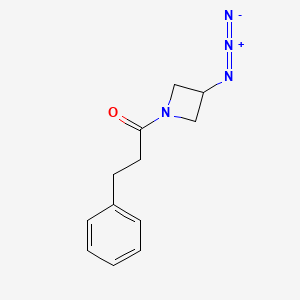

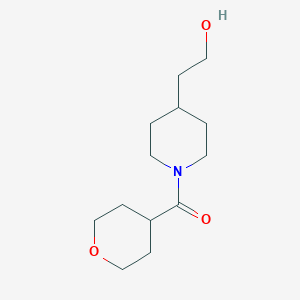

Molecular Structure Analysis

The molecular structure of pyrrolopyridines is characterized by a five-membered pyrrole ring fused with a six-membered pyridine ring . This unique structure contributes to their diverse biological activities and pharmacological significance .

Chemical Reactions Analysis

Pyrrolopyridines can undergo a variety of chemical reactions, including C-H functionalization, which is a powerful tool in synthetic chemistry for the direct functionalization of the C-H bonds of the pyridine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridines are influenced by their heterocyclic structure and the presence of nitrogen atoms . They exhibit broad biological activity and are of special interest because of their different bonding patterns with metals .

Wissenschaftliche Forschungsanwendungen

Photoluminescent Materials

Research on π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, similar in structural motif to the query compound, highlights their potential application in photoluminescent materials. These polymers exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films. This suggests that derivatives of pyrrolo[3,4-c]pyridine could be explored for use in photonic and electronic devices (Beyerlein & Tieke, 2000).

Synthetic Methodologies

The synthetic versatility of pyrrolo[3,4-c]pyridine derivatives is showcased in various studies. For instance, ultrasound-promoted regioselective synthesis of fused polycyclic compounds, including pyrrolo[3,4-b]pyridines, illustrates a rapid and efficient method for producing these molecules, potentially leading to new pharmaceuticals or materials (Nikpassand et al., 2010). Additionally, Lewis acid-promoted reactions yielding pyrrolo[3,4-b]pyridine derivatives indicate these compounds' synthetic accessibility, which could be pivotal in discovering new chemical entities with desirable properties (Yin et al., 2013).

Heterocyclic Synthesis

The review on the synthesis of pyrrolo[3,4-c]pyridine-1,3-dione derivatives over the last decade outlines various methodologies for constructing these complex molecules. These synthetic strategies are critical for developing novel compounds with potential applications in medicinal chemistry and material science (Ershov & Ershova, 2020).

Anticonvulsant Activity

Research into the derivatives of tetramic acid, including pyrrolo[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives, reveals some compounds exhibit anticonvulsant activity. This highlights the therapeutic potential of structurally related molecules, suggesting that detailed studies on pyrrolo[3,4-c]pyridine derivatives could uncover new anticonvulsant drugs (Sorokina et al., 2007).

Wirkmechanismus

The mechanism of action of pyrrolopyridines is largely dependent on their specific structures and functional groups . They are known to inhibit various biological targets, such as reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Zukünftige Richtungen

Pyrrolopyridines have attracted considerable attention in organic chemistry due to their promising radical precursors and pyridine surrogates . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and designing pyrrolopyridine-based drugs with higher bioactivity and lesser toxicity .

Eigenschaften

IUPAC Name |

5-(2-chloroacetyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-12-9(15)6-2-3-13(8(14)4-11)5-7(6)10(12)16/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJARPLLPKSDVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2CCN(CC2C1=O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

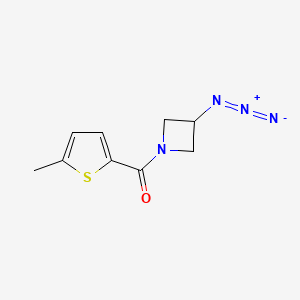

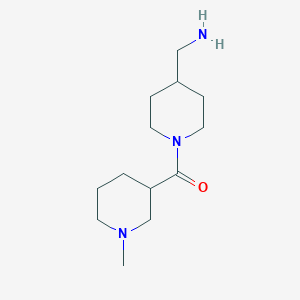

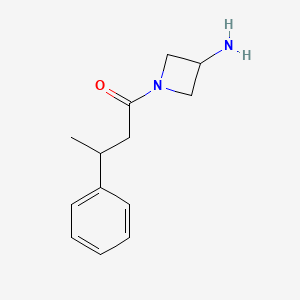

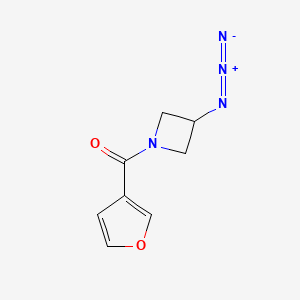

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.